molecular formula C28H30N4O4 B2928768 N-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N'-(2-methylphenyl)ethanediamide CAS No. 896348-75-7

N-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N'-(2-methylphenyl)ethanediamide

Cat. No.: B2928768
CAS No.: 896348-75-7
M. Wt: 486.572
InChI Key: BULRBPXTCNMRFZ-UHFFFAOYSA-N
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Description

N-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N'-(2-methylphenyl)ethanediamide is a useful research compound. Its molecular formula is C28H30N4O4 and its molecular weight is 486.572. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Dual Activity Evaluation

Docking Studies and Biological Evaluation

Further research involved docking studies and biological evaluation of novel compounds for their affinity towards specific receptors, such as the 5-HT1A serotonin receptors. This research provides insights into the structural requirements for binding affinity and could inform the development of new therapeutic agents (H. Pessoa‐Mahana et al., 2012).

Chemical Synthesis and Property Investigation

Other studies have focused on the chemical synthesis of specific structural classes and the investigation of their biological properties. For example, compounds with anti-inflammatory, analgesic, and N-cholinolytic properties were synthesized, highlighting the diverse potential applications of these chemical frameworks in developing therapeutic agents (Гюльнара Артаваздовна Геворгян et al., 2017).

Crystal Structure Analysis

Crystal structure analysis of compounds provides fundamental insights into the molecular geometry and potential interactions with biological targets. Such analyses are crucial for understanding the bioactive conformation and designing more potent and selective agents (S. Ozbey et al., 2001).

Environmentally Benign Synthesis

Research into environmentally benign synthesis processes for these compounds is also underway, aiming to develop more sustainable and safer production methods. This includes the development of TEMPO-catalyzed alcohol oxidation systems that are efficient and have minimal environmental impact (Xiao‐Qiang Li, Chi Zhang, 2009).

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N'-(2-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N4O4/c1-20-7-5-6-10-23(20)30-28(34)27(33)29-18-24(21-11-12-25-26(17-21)36-19-35-25)32-15-13-31(14-16-32)22-8-3-2-4-9-22/h2-12,17,24H,13-16,18-19H2,1H3,(H,29,33)(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BULRBPXTCNMRFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC3=C(C=C2)OCO3)N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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